molecular formula C15H22ClN3O2 B7024521 N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide

N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide

Cat. No.: B7024521
M. Wt: 311.81 g/mol
InChI Key: RHBARXNSOYMJGO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound features a piperidine ring substituted with a 3-chlorophenyl group, a dimethylamino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-18(2)11-15(21)6-8-19(9-7-15)14(20)17-13-5-3-4-12(16)10-13/h3-5,10,21H,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBARXNSOYMJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chlorophenyl group using reagents like chlorobenzene and a suitable catalyst.

    Addition of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Hydroxylation: The hydroxyl group is added via oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The dimethylamino group can be substituted with other nucleophiles, and the 3-chlorophenyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Dimethylamine, chlorobenzene, various catalysts.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified piperidine derivatives.

    Substitution Products: Various substituted piperidine compounds.

Scientific Research Applications

N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-[(methylamino)methyl]-4-hydroxypiperidine-1-carboxamide
  • N-(3-chlorophenyl)-4-[(ethylamino)methyl]-4-hydroxypiperidine-1-carboxamide
  • N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate

Uniqueness

N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

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